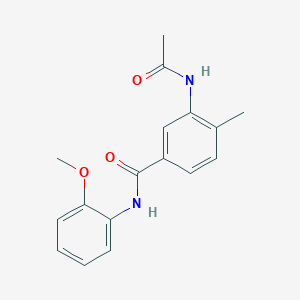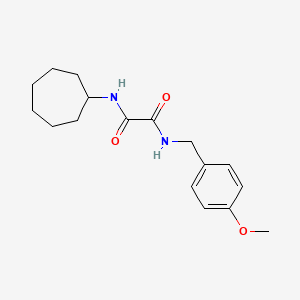![molecular formula C21H25FN4O4S B5025805 1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5025805.png)
1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-(phenylsulfonyl)piperazine, commonly known as FNPP, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. FNPP belongs to the class of piperazine derivatives and has been studied for its ability to modulate various biological pathways.
Mecanismo De Acción
FNPP modulates the activity of certain receptors in the body, leading to downstream effects on various biological pathways. For example, it has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to modulate the activity of certain ion channels, such as the voltage-gated potassium channel.
Biochemical and Physiological Effects:
FNPP has been shown to have various biochemical and physiological effects, depending on the specific pathway it modulates. For example, it has been shown to have antidepressant-like effects in animal models, which may be due to its ability to increase the release of certain neurotransmitters. It has also been shown to have anti-inflammatory effects in certain cell types, which may be due to its ability to modulate the activity of certain receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FNPP has several advantages for lab experiments, including its ability to modulate specific biological pathways and its relatively low toxicity. However, it also has some limitations, such as its relatively low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on FNPP, including its potential therapeutic applications in various fields. For example, it has been studied for its potential use as an antidepressant, anxiolytic, and anti-inflammatory agent. It has also been studied for its potential use in cancer therapy, due to its ability to modulate certain pathways involved in tumor growth and metastasis. Additionally, further research is needed to better understand the specific mechanisms of action of FNPP and to develop more effective and targeted therapies based on this compound.
In conclusion, FNPP is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. Its ability to modulate specific biological pathways has made it a focus of research in neuroscience, oncology, and immunology. Further research is needed to fully understand its mechanisms of action and to develop more effective and targeted therapies based on this compound.
Métodos De Síntesis
FNPP can be synthesized through a multi-step process that involves the reaction of 4-fluoro-2-nitroaniline with piperidine, followed by the addition of phenylsulfonyl chloride and piperazine. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
FNPP has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. It has been shown to modulate the activity of certain receptors, such as the serotonin receptor and the sigma-1 receptor, which play important roles in these fields.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O4S/c22-18-15-21(26(27)28)20(16-19(18)23-9-5-2-6-10-23)24-11-13-25(14-12-24)31(29,30)17-7-3-1-4-8-17/h1,3-4,7-8,15-16H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUCTDNBHPANBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dichloro-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5025725.png)

![1-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5025749.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025751.png)
![4-[(3-chloro-1-adamantyl)carbonyl]morpholine](/img/structure/B5025753.png)
![(3-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5025755.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025762.png)
![4-{1-[2-(vinyloxy)ethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5025764.png)

![1,3,4-triacetyl-6-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5025767.png)
![2-iodo-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5025774.png)
![1-phenyl-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5025780.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5025785.png)
